4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde
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Overview
Description
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 4-position, a hydroxy group at the 7-position, and an aldehyde group at the 3-position of the chromene ring.
Preparation Methods
The synthesis of 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde typically involves the condensation of 4-chlororesorcinol with ethyl acetoacetate, followed by cyclization and formylation reactions. One common method includes the following steps:
Condensation: 4-chlororesorcinol is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 4-chloro-7-hydroxy-2H-chromene-3-carboxylate.
Cyclization: The intermediate is then cyclized under acidic conditions to yield 4-chloro-7-hydroxy-2H-chromene-3-carboxylic acid.
Chemical Reactions Analysis
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 4-position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of more complex coumarin derivatives, which are valuable in the development of fluorescent dyes and sensors.
Biology: The compound exhibits significant antioxidant activity, making it a potential candidate for protecting cells from oxidative stress.
Medicine: Due to its anti-inflammatory and antimicrobial properties, it is being investigated for use in the treatment of various inflammatory and infectious diseases.
Industry: Coumarin derivatives, including 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde, are used in the production of fragrances and flavoring agents
Mechanism of Action
The biological activity of 4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), reducing inflammation.
Antimicrobial Activity: It can disrupt the cell membrane integrity of microorganisms, leading to cell death
Comparison with Similar Compounds
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde can be compared with other coumarin derivatives such as:
4-chloro-3-formylcoumarin: Similar in structure but lacks the hydroxy group at the 7-position, which may affect its biological activity.
7-hydroxy-4-methylcoumarin: Lacks the aldehyde group at the 3-position, which may influence its reactivity and applications.
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde: Similar structure but lacks the chloro group at the 4-position, which can alter its chemical properties and biological activities
Properties
Molecular Formula |
C10H7ClO3 |
---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
4-chloro-7-hydroxy-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C10H7ClO3/c11-10-6(4-12)5-14-9-3-7(13)1-2-8(9)10/h1-4,13H,5H2 |
InChI Key |
TXPHFEXFRIHEER-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2=C(O1)C=C(C=C2)O)Cl)C=O |
Origin of Product |
United States |
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